5-Bromo-2-iodonicotinaldehyde chemical structure and SMILES
5-Bromo-2-iodonicotinaldehyde chemical structure and SMILES
Topic: 5-Bromo-2-iodonicotinaldehyde Chemical Structure and SMILES Content Type: Technical Whitepaper Role: Senior Application Scientist[1]
A Tri-Functional Scaffold for Orthogonal Drug Design[1]
Executive Summary
In the high-stakes landscape of medicinal chemistry, the value of a building block is defined by its orthogonality —the ability to selectively modify specific sites without affecting others. 5-Bromo-2-iodonicotinaldehyde (CAS: 1289096-50-9) represents a premier example of such a scaffold.[1] Possessing three distinct reactive handles—a labile C2-iodide, a versatile C3-aldehyde, and a robust C5-bromide—this pyridine derivative enables the programmed assembly of complex pharmacophores, particularly kinase inhibitors and bicyclic heterocycles.[1] This guide provides an authoritative analysis of its structural properties, validated synthesis protocols, and strategic applications in drug discovery.[2]
Structural Identity & Physicochemical Profile
At its core, 5-Bromo-2-iodonicotinaldehyde is a trisubstituted pyridine.[1] Its utility stems from the electronic differentiation between the two halogen substituents. The iodine atom at the C2 position, adjacent to the electron-withdrawing nitrogen and the aldehyde group, is significantly more activated towards oxidative addition than the bromine at C5.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
| Parameter | Data |
| IUPAC Name | 5-Bromo-2-iodopyridine-3-carbaldehyde |
| Common Name | 5-Bromo-2-iodonicotinaldehyde |
| CAS Number | 1289096-50-9 |
| Molecular Formula | C₆H₃BrINO |
| Molecular Weight | 311.89 g/mol |
| SMILES | IC1=NC=C(Br)C=C1C=O |
| InChI Key | NGUVGKAEOFPLDT-UHFFFAOYSA-N |
| Appearance | White to pale beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Structural Visualization[1]
The SMILES string IC1=NC=C(Br)C=C1C=O encodes the following connectivity:
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Pyridine Ring: The central aromatic scaffold.
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Position 2 (Iodine): Highly reactive "soft" electrophile.
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Position 3 (Aldehyde): Electrophilic carbonyl, prone to condensation.
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Position 5 (Bromine): Less reactive electrophile, reserved for late-stage diversification.
Synthetic Access & Methodology
While 5-Bromo-2-iodonicotinaldehyde is commercially available, high-purity synthesis in-house is often required to avoid degradation products (oxidation to acid or de-iodination).[1] The most robust protocol utilizes a Finkelstein-type halogen exchange starting from the more stable 2-chloro analog.[1]
Validated Protocol: Halogen Exchange (Cl
I)
Precursor: 5-Bromo-2-chloronicotinaldehyde (CAS 1060802-23-4).[1][4] Reagents: Sodium Iodide (NaI), Acetyl Chloride (catalytic), Acetonitrile (MeCN).
Step-by-Step Methodology:
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Activation: In a dried round-bottom flask under inert atmosphere (N₂), dissolve 5-bromo-2-chloronicotinaldehyde (1.0 eq) in anhydrous MeCN (0.2 M concentration).
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Reagent Addition: Add Sodium Iodide (NaI, 2.0 eq). The solution may turn yellow.
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Catalysis: Carefully add Acetyl Chloride (0.1 eq). Note: This generates transient HI in situ, accelerating the exchange via protonation of the pyridine nitrogen.
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Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (the iodo product typically has a slightly higher R_f and stains distinctively).
-
Workup:
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Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Yield Expectation: 75–85% isolated yield.
Reactivity Landscape & Mechanistic Insights
The power of this molecule lies in its chemoselectivity . The diagram below illustrates the hierarchical reactivity of the three functional groups.
Figure 1: The "Reactivity Triangle" demonstrating the orthogonal functionalization potential.
Mechanistic Causality[1]
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I vs. Br Selectivity: The C–I bond is longer and weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 69 kcal/mol). Under Palladium(0) catalysis, oxidative addition occurs at the C–I bond orders of magnitude faster. This allows chemists to install an aryl or alkynyl group at C2 without touching the C5-bromide.[1]
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Aldehyde Synergies: The C3-aldehyde is positioned perfectly to react with nucleophiles attached to the C2 position, enabling cyclization cascades . For example, reacting with hydrazine or amidines can close a second ring to form pyrazolopyridines or naphthyridines.
Application in Drug Discovery: Heterocycle Synthesis[1]
A primary application of 5-Bromo-2-iodonicotinaldehyde is the synthesis of azaindoles and pyrazolopyridines , which are privileged scaffolds in kinase inhibitors (e.g., Vemurafenib analogs).
Workflow: Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine[1]
This workflow demonstrates how the aldehyde and iodide work in tandem.
Figure 2: Cascade synthesis of a pyrazolopyridine core. Note: The numbering changes upon cyclization (C5 of pyridine becomes C5 of the bicycle).
Protocol Insight:
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Condensation: The aldehyde reacts with hydrazine to form a hydrazone.
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Cyclization: The nitrogen of the hydrazone displaces the labile C2-iodide (often requiring mild copper catalysis or simple thermal S_NAr due to the electron-poor ring) to close the 5-membered ring.[1]
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Result: A bicyclic core with the bromine intact, ready for a final coupling reaction to attach a "warhead" or solubilizing group.
Handling & Stability
To maintain the integrity of this reagent, strict adherence to the following protocols is required:
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Light Sensitivity: The C–I bond is photolabile. Prolonged exposure to ambient light can lead to homolytic cleavage and liberation of iodine (turning the solid purple/brown). Store in amber vials wrapped in foil.
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Oxidation Risk: The aldehyde group can oxidize to the carboxylic acid (5-bromo-2-iodonicotinic acid) upon exposure to air.[1] Store under Argon/Nitrogen at 2–8°C.
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Safety: As an alkylating agent and halogenated pyridine, treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).
References
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Halogen Exchange Methodology: Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides.[1] Journal of the American Chemical Society. (Methodology adapted for pyridine systems).[2][9][12]
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Reactivity Principles: Sonogashira Coupling - Mechanism and Applications. Organic Chemistry Portal. Available at: [Link]
Sources
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- 3. 161202-14-8|2-Iodonicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. 1060802-23-4|5-Bromo-2-chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 5. 1227562-37-9|5-Bromo-2-hydroxyisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijssst.info [ijssst.info]
- 10. 5-Bromo-2-iodonicotinic acid|BLD Pharm [bldpharm.com]
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